molecular formula C7H4FNO B1392962 3-Fluoro-2-hydroxybenzonitrile CAS No. 28177-74-4

3-Fluoro-2-hydroxybenzonitrile

Cat. No.: B1392962
CAS No.: 28177-74-4
M. Wt: 137.11 g/mol
InChI Key: IQPPBXPNFCHLER-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydroxybenzonitrile: is an organic compound with the molecular formula C₇H₄FNO . It is a derivative of benzonitrile, where a fluorine atom is substituted at the third position and a hydroxyl group at the second position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-hydroxybenzonitrile typically involves the fluorination of 2-hydroxybenzonitrile. One common method is the reaction of 2-hydroxybenzonitrile with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate (K₂CO₃) . The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of fluorinating agents and reaction conditions is tailored to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Fluoro-2-hydroxybenzonitrile is used as a building block in organic synthesis, particularly in the synthesis of fluorinated aromatic compounds. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structural features make it a candidate for developing inhibitors of specific enzymes or receptors .

Industry: The compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as increased thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-hydroxybenzonitrile in biological systems involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound-target complex .

Comparison with Similar Compounds

  • 2-Fluoro-3-hydroxybenzonitrile
  • 4-Fluoro-2-hydroxybenzonitrile
  • 3-Fluoro-4-hydroxybenzonitrile

Comparison: 3-Fluoro-2-hydroxybenzonitrile is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzene ring. This positioning influences its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

3-fluoro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPPBXPNFCHLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679353
Record name 3-Fluoro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28177-74-4
Record name 3-Fluoro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydride was added to a DMF solution of 2,3-difluorobenzonitrile and 2-(methylsulfonyl)ethanol, followed by stirring at room temperature to obtain 3-fluoro-2-hydroxybenzonitrile. FN: 136.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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